[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The structure can further be described in terms of its stereochemistry, functional groups, and atomic connectivity.
Synthesis Analysis
This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, their conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with different reagents, the mechanism of its reactions, and the products formed.Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization
Methyl and Phenylmethyl 2-Acetyl-3 Derivatives in Heterocyclic Systems Synthesis : Utilized in synthesizing various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones, showcasing its versatility in organic synthesis (Selič, Grdadolnik & Stanovnik, 1997).
Impurity Characterization in Tafluprost Preparation : Identified as an impurity in the preparation of the anti-glaucoma agent Tafluprost. Its isolation, characterization, and synthesis, along with anti-glaucoma properties in docking studies, highlight its relevance in pharmaceutical research (Jaggavarapu, Muvvala, Reddy.G, & Cheedarala, 2020).
Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives : Involved in the acylation process leading to compounds with significant antibacterial activity against Salmonella typhi, indicating its potential in developing new antimicrobial agents (Salama, 2020).
Chemical Reactions and Structural Studies
Reactions in Penicillin Derivative Synthesis : Played a role in the synthesis of various penicillin derivatives, demonstrating its utility in creating complex molecular structures (Corbett & Stoodley, 1975).
Structural Characterization of Schiff Base Derivatives : A key component in the synthesis of Schiff base derivatives from 4-aminoantipyrine, contributing to the understanding of hydrogen-bonding motifs in molecular structures (Mnguni & Lemmerer, 2015).
Dihydrobenzofuran Lignans in Antiangiogenic Activity : Its derivatives have been tested for antiangiogenic activity, showcasing its potential application in cancer research and therapy (Apers et al., 2002).
Inhibitor Study in Steel Corrosion : Investigated as a Schiff base compound in corrosion inhibition studies, indicating its potential application in industrial material science (Emregül & Hayvalı, 2006).
Safety And Hazards
This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, further reactions, or investigations into its properties.
properties
IUPAC Name |
[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N2O7/c1-5-6-23-37(3,4)34(43)22-21-31-30(32(41)24-33(31)42)11-9-7-8-10-12-35(44)46-29-19-17-28(18-20-29)39-36(45)26-13-15-27(16-14-26)38-25(2)40/h7,9,13-22,30-31,33-34,42-43H,5-6,8,10-12,23-24H2,1-4H3,(H,38,40)(H,39,45)/b9-7-,22-21+/t30-,31-,33-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCXQLUDGIVYHN-NMEIOLPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
CAS RN |
62873-55-6 | |
Record name | 16,16-Dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062873556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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